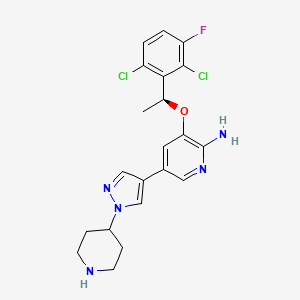

(S)-crizotinib

CAS No.: 1374356-45-2; 877399-52-5

Cat. No.: VC6229024

Molecular Formula: C21H22Cl2FN5O

Molecular Weight: 450.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374356-45-2; 877399-52-5 |

|---|---|

| Molecular Formula | C21H22Cl2FN5O |

| Molecular Weight | 450.34 |

| IUPAC Name | 3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1 |

| Standard InChI Key | KTEIFNKAUNYNJU-LBPRGKRZSA-N |

| SMILES | CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(S)-Crizotinib shares the molecular formula and a molecular weight of 450.34 Daltons with its (R)-enantiomer . The compound’s IUPAC name is (S)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine. Its stereochemistry arises from the chiral center at the ethoxy-substituted carbon of the 2,6-dichloro-3-fluorophenyl group, which dictates its distinct biological activity compared to the (R)-form .

Structural Differentiation from (R)-Crizotinib

The enantiomers differ solely in their spatial arrangement around the chiral center. This subtle structural variation profoundly impacts target selectivity: while (R)-crizotinib binds ALK and MET kinases with high affinity, (S)-crizotinib exhibits a 16-fold stronger binding to MTH1 compared to its counterpart . X-ray crystallography studies reveal that the (S)-configuration enables optimal interaction with MTH1’s active site, particularly through hydrogen bonding with Asp119 and π-stacking interactions with Phe72 .

Mechanism of Action and Biological Targets

MTH1 Inhibition

MTH1 (NUDT1) sanitizes oxidized nucleotides such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA during replication. (S)-Crizotinib inhibits MTH1 with an IC of 72 nM, compared to 1,375 nM for the (R)-enantiomer . This inhibition disrupts nucleotide pool homeostasis, leading to accumulation of oxidized nucleotides and subsequent DNA damage in cancer cells .

Table 1: Comparative Biochemical Activity of (S)- vs. (R)-Crizotinib

| Target | (S)-Crizotinib IC | (R)-Crizotinib IC |

|---|---|---|

| MTH1 | 72 nM | 1,375 nM |

| ALK | >10,000 nM | 20 nM |

| MET | >10,000 nM | 8 nM |

| ROS1 | >10,000 nM | 34 nM |

| Data sourced from in vitro enzymatic assays |

Cellular Consequences of MTH1 Inhibition

In KRAS-mutant SW480 colon carcinoma cells, (S)-crizotinib (5 μM) reduced colony formation by 85% within 72 hours, comparable to the MTH1 inhibitor SCH51344 . Mechanistically, this correlates with increased DNA single-strand breaks (detected via comet assay) and activation of the ATM/ATR DNA repair pathways . Notably, (S)-crizotinib induces synthetic lethality in cancer cells with oncogenic RAS mutations, which exhibit elevated oxidative stress and dependence on MTH1 for survival .

Preclinical Research Findings

In Vitro Efficacy

(S)-Crizotinib demonstrates selective cytotoxicity across multiple cell lines:

-

SW480 (KRAS-mutant colon carcinoma): EC = 1.2 μM

-

PANC1 (KRAS-mutant pancreatic cancer): EC = 2.8 μM

-

BJ-KRASV12 (transformed fibroblast): EC = 0.9 μM

Normal fibroblast (BJ) cells showed 5-fold higher resistance (EC = 4.5 μM), indicating a therapeutic window .

In Vivo Antitumor Activity

In SCID mouse xenograft models bearing SW480 tumors:

-

Daily subcutaneous administration (25 mg/kg) reduced tumor volume by 52% at day 21 ( vs. vehicle) .

-

Oral dosing (50 mg/kg) achieved comparable efficacy with no significant weight loss, suggesting tolerable toxicity .

Histopathological analysis revealed increased γH2AX foci (marker of DNA damage) and caspase-3 activation in treated tumors .

Analytical Methods for Enantiomeric Characterization

Chiral LC Separation

A validated HPLC method using a Chiralpak IC column (250 × 4.6 mm, 5 μm) achieves baseline separation (resolution = 3.5) of (S)- and (R)-crizotinib . Mobile phase: n-hexane/ethanol/diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Retention times: 4.92 min (S-) and 6.06 min (R-) .

Table 2: Validation Parameters for Chiral LC Method

| Parameter | (S)-Crizotinib | (R)-Crizotinib |

|---|---|---|

| Linearity (R) | 0.999 | 0.998 |

| LOD (μg/mL) | 0.41 | 0.38 |

| LOQ (μg/mL) | 1.24 | 1.15 |

| Precision (%RSD) | 0.91 | 0.87 |

| Data from method validation studies |

Comparative Pharmacological Profile

Target Selectivity

While (R)-crizotinib is FDA-approved for ALK-positive NSCLC, (S)-crizotinib lacks clinically relevant activity against ALK, MET, or ROS1 . This divergence enables repurposing of (S)-crizotinib for cancers reliant on MTH1-mediated nucleotide sanitation.

Immunogenic Cell Death (ICD)

Contrasting with (R)-crizotinib, which induces ICD markers (CALR exposure, ATP release) in NSCLC models , (S)-crizotinib shows no ICD induction even at 10 μM . This highlights the enantiomers’ distinct therapeutic applications: (R)-crizotinib for immunotherapy combinations vs. (S)-crizotinib for direct DNA damage-mediated cytotoxicity.

Challenges and Future Directions

Pharmacokinetic Optimization

(S)-Crizotinib’s oral bioavailability in mice is 38% (vs. 62% for (R)-enantiomer), necessitating formulation improvements . Prodrug strategies or nanoparticle delivery systems may enhance tumor accumulation while reducing systemic exposure.

Clinical Translation Barriers

No clinical trials of (S)-crizotinib have been initiated, partly due to:

-

Lack of predictive biomarkers for MTH1 inhibitor response

-

Potential overlap with (R)-crizotinib toxicity profiles

-

Intellectual property constraints from the parent compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume